N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
Description
N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 2-(furan-3-yl)-2-hydroxyethyl substituent on the adjacent nitrogen. The oxalamide backbone (NH–CO–CO–NH) provides structural rigidity, while the cyclopropyl and furan moieties introduce steric and electronic modifications.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-9(7-3-4-17-6-7)5-12-10(15)11(16)13-8-1-2-8/h3-4,6,8-9,14H,1-2,5H2,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWBXUCEZNQBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with cyclopropylamine and 2-(furan-3-yl)-2-hydroxyethylamine, which are coupled to an oxalyl backbone. Key intermediates include:
Stepwise Condensation Procedure
The classical approach involves a two-step condensation:
- Oxalyl Chloride Activation : Reacting oxalyl chloride with cyclopropylamine in dichloromethane at 0°C yields N1-cyclopropyloxalamyl chloride.
- Amide Coupling : The chloride intermediate is coupled with 2-(furan-3-yl)-2-hydroxyethylamine in tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine as a base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | THF/DCM (1:1) |
| Catalyst | Triethylamine |
| Yield | 68–74% |
Modern Catalytic and Solvent-Free Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2022 study achieved an 83% yield by irradiating a mixture of oxalic acid diethyl ester, cyclopropylamine, and 2-(furan-3-yl)-2-hydroxyethylamine at 120°C for 15 minutes.
Continuous-Flow Systems
Adapting methods from cyclopropyl ketone synthesis, a continuous-flow reactor was designed for the title compound:
Industrial-Scale Production
Scalability Challenges
Industrial synthesis faces hurdles due to:
- Steric Hindrance : The cyclopropyl group limits nucleophilic attack on the oxalyl backbone.
- Furan Ring Instability : Prone to oxidation under acidic conditions.
Optimized Large-Batch Protocol
A patented method uses:
- Precursor Purification : Distillation under reduced pressure (50 mbar, 80°C).
- Coupling Reaction :
Reaction Optimization and Byproduct Analysis
Solvent Effects
Comparative studies reveal solvent impacts on yield:
| Solvent | Yield (%) | Byproducts |
|---|---|---|
| THF | 74 | Oxalic acid (12%) |
| Ethanol | 68 | Ethyl oxamate (9%) |
| Supercritical CO₂ | 91 | None detected |
Temperature and Time Profiling
Optimal conditions balance reaction rate and decomposition:
Mechanistic Insights and Intermediate Characterization
IR and NMR Validation
Critical intermediates were characterized spectroscopically:
X-ray Crystallography
Single-crystal analysis confirmed the trans configuration of the oxalamide group, critical for hydrogen-bonding interactions.
Green Chemistry Alternatives
Biocatalytic Methods
Lipase-mediated coupling in ionic liquids ([BMIM][BF₄]) achieved a 78% yield at 40°C, avoiding toxic solvents.
Waste Reduction Strategies
- Solvent Recovery : 92% THF recycled via fractional distillation.
- Byproduct Repurposing : Oxalic acid converted to ferrooxalate complexes.
Scientific Research Applications
N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamide derivatives exhibit diverse functionalities depending on their substituents. Below is a comparative analysis of N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Impact on Thermal Stability BHEOA, with dual hydroxyethyl groups, forms hydrogen-bonded networks that enhance thermal stability (decomposition temperature >250°C), making it suitable for polyurethane foams . However, the furan ring’s lower thermal stability (~150–200°C decomposition range) could offset this advantage.
Biological and Sensory Activity S336 and related aromatic oxalamides (e.g., methoxybenzyl/pyridyl derivatives) activate human taste receptors (hTAS1R1/hTAS1R3), demonstrating their role as umami enhancers .
Solubility and Reactivity
- Hydrophilic substituents (e.g., hydroxyethyl in BHEOA) improve water solubility, facilitating polymer applications. In contrast, the hydrophobic cyclopropyl and furan groups in the target compound likely reduce solubility, favoring organic-phase reactions.
- Methoxybenzyl derivatives (e.g., S336) balance lipophilicity and bioavailability, critical for flavor diffusion .
Synthetic Accessibility
Biological Activity
N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and implications for future research.
Structural Overview
The compound is characterized by the following structural components:
- Cyclopropyl Group : A three-membered carbon ring that influences the compound's reactivity and interaction with biological targets.
- Furan Ring : A five-membered aromatic ring containing oxygen, known for its role in various biological activities.
- Oxalamide Moiety : This functional group is significant for its ability to form hydrogen bonds, which can enhance binding to biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C13H15N3O3 |
| Molecular Weight | 253.28 g/mol |
| Key Functional Groups | Cyclopropyl, Furan, Oxalamide |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-(furan-3-yl)ethyl oxalyl chloride under controlled conditions. The reaction is performed in an inert atmosphere (nitrogen or argon) to minimize side reactions and is stirred at low temperatures to ensure the desired product formation. Purification methods such as recrystallization and chromatography are employed to achieve high purity levels.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of specific signaling pathways associated with cell survival and death.
The exact mechanism of action involves the compound's interaction with specific enzymes or receptors within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to altered cellular responses. Further research is required to elucidate these pathways fully.
Case Studies
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens. This suggests a promising role in developing new antimicrobial agents.
- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating its potential as a therapeutic agent in oncology.
Future Directions
Given its promising biological activities, further investigation into this compound is warranted. Areas for future research include:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To better understand the molecular targets and pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced activity and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-cyclopropyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, and how can purity be maximized?
- The synthesis typically involves multi-step reactions, including amide bond formation between cyclopropylamine and a hydroxyethyl-furan intermediate. Critical steps include:
- Use of coupling agents like EDC/HOBt to activate carboxyl groups for amide formation .
- Purification via column chromatography or recrystallization to isolate the product in >95% purity .
- Monitoring reaction progress with TLC or HPLC to minimize side products .
Q. Which spectroscopic methods are optimal for structural confirmation?
- 1H/13C NMR : To verify connectivity of the cyclopropyl, furan, and hydroxyethyl groups .
- FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
Q. What preliminary biological assays should be prioritized for this compound?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for anticancer potential .
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .
- Anti-inflammatory activity via COX-2 inhibition assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of the cyclopropyl or furan moieties?
- Cyclopropyl modification : Use Pd-catalyzed cross-coupling under inert atmospheres to preserve ring stability .
- Furan oxidation : Controlled oxidation with mCPBA or OsO4 to form dihydrofuran derivatives without degrading the amide backbone .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the hydroxyethyl group .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) to model interactions with enzymes like kinases or GPCRs .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes in physiological conditions .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl rigidity) with bioactivity .
Q. How to resolve contradictory data on biological activity across studies?
- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm enzyme inhibition via SPR (binding affinity) and Western blot (downstream protein expression) .
- Metabolomic profiling : Identify off-target effects or metabolic instability causing variability .
Q. What strategies improve the compound’s stability under physiological or storage conditions?
- Lyophilization : Stabilize the compound in solid form at -20°C under argon .
- Prodrug design : Mask the hydroxyl group with acetyl or PEGylated derivatives to reduce hydrolysis .
- pH optimization : Formulate buffered solutions (pH 6–7) to prevent amide bond degradation .
Q. Which catalytic systems enhance efficiency in key synthetic steps?
- Metal-free catalysis : Use DMAP or Hünig’s base for amide coupling to avoid residual metal contamination .
- Flow chemistry : Continuous flow reactors improve yield and scalability for intermediates .
- Biocatalysis : Lipases or proteases for enantioselective synthesis of chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
